methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
Overview
Description
“Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride” is a complex organic compound. It likely contains a benzodiazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with various functional groups, including a methyl group, an aminomethyl group, and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, an efficient synthesis of a similar compound, BMIF, from HMF using a one-pot amination–oxidation–amination reaction was developed .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazole core would contribute to the aromaticity of the compound, while the aminomethyl and carboxylate groups would introduce polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. The benzodiazole core could potentially undergo electrophilic substitution reactions, while the aminomethyl and carboxylate groups could participate in various reactions such as condensation or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride and similar compounds have been studied for their role as corrosion inhibitors. For instance, pyrazole derivatives, which share structural similarities, have demonstrated significant efficacy in reducing steel corrosion in hydrochloric acid, showing up to 98.5% inhibition at certain concentrations (Herrag et al., 2007).
Synthesis and Structural Analysis
These compounds are also crucial in the synthesis and structural analysis of various derivatives. For example, research involving the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown potential antineoplastic and antifilarial properties (Ram et al., 1992). Additionally, structural analysis of these compounds provides insight into their absorption properties and potential applications in fields like dye production and pharmaceuticals (Şener et al., 2018).
Synthesis of Derivatives
The compound is instrumental in synthesizing various derivatives, which have diverse applications. For instance, the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives has been explored, revealing potential applications in pharmaceutical and chemical industries (Velikorodov et al., 2011).
Crystallographic Studies
Crystallographic studies of compounds like azilsartan methyl ester ethyl acetate hemisolvate, which contain the benzodiazole moiety, contribute significantly to understanding the molecular structure and properties of such compounds, which is vital in drug design and development (Li et al., 2015).
properties
IUPAC Name |
methyl 2-(aminomethyl)-3H-benzimidazole-5-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;;/h2-4H,5,11H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUENRHMCXUCVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride | |
CAS RN |
1803608-17-4 | |
Record name | methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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